クリゾチニブ塩酸塩

説明

Crizotinib hydrochloride is a novel tyrosine kinase inhibitor specifically designed to target and inhibit the anaplastic lymphoma kinase (ALK) gene, which can undergo mutations leading to various cancers, including non-small-cell lung cancer (NSCLC). It is marketed under the brand name Xalkori and was approved for the treatment of ALK-positive NSCLC due to its mechanism of action that leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring ALK mutations. Crizotinib is also a potent inhibitor of c-MET and ROS1 tyrosine kinases, which are implicated in the development of other malignancies (Timm & Kolesar, 2013).

Synthesis Analysis

Currently, there is limited publicly available detailed information on the synthesis of Crizotinib hydrochloride in the reviewed literature. The synthesis of Crizotinib involves complex organic chemistry reactions, focusing on creating a small molecule capable of inhibiting the ALK tyrosine kinase enzyme. The process likely involves multiple steps of chemical reactions, purification, and quality control to ensure the production of a highly pure and effective pharmaceutical agent. For detailed synthetic pathways, one would need to consult specific chemical synthesis journals or patents related to Crizotinib.

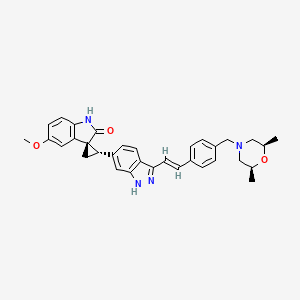

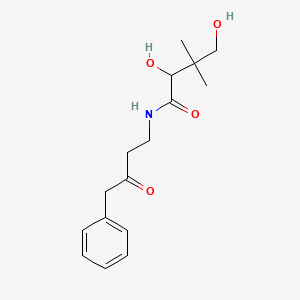

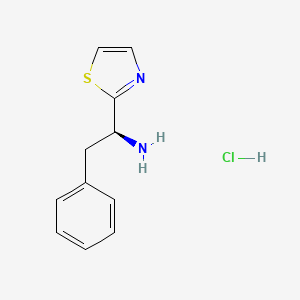

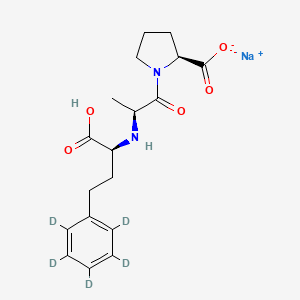

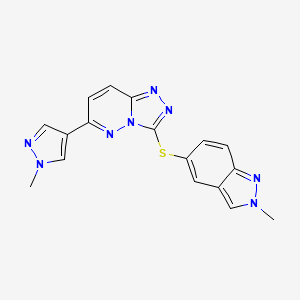

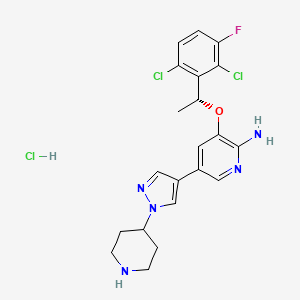

Molecular Structure Analysis

Crizotinib hydrochloride is a small molecule inhibitor with a complex molecular structure designed to fit into the ATP-binding pocket of the ALK enzyme, thereby preventing the enzyme's autophosphorylation and activation. Its molecular structure facilitates its interaction with the target proteins, contributing to its efficacy in treating ALK-positive NSCLC. The presence of multiple functional groups in its structure allows for the inhibition of other tyrosine kinases such as c-MET and ROS1, expanding its therapeutic applications (Gandhi & Jänne, 2012).

Chemical Reactions and Properties

Crizotinib hydrochloride's chemical properties include high oral bioavailability, which is a critical factor for its use as an oral medication. Its metabolism involves O-dealkylation by the cytochrome P-450 (CYP) isoenzyme 3A4/5, and it also acts as an inhibitor of CYP3A4/5, leading to potential drug interactions. These interactions need to be carefully managed to avoid alterations in pharmacokinetics that could affect its efficacy and safety profile (Timm & Kolesar, 2013).

科学的研究の応用

1. ALK陽性非小細胞肺がん(NSCLC)の治療 クリゾチニブは、ALK陽性非小細胞肺がん(NSCLC)患者の治療のために承認された最初の世代のALKチロシンキナーゼ阻害剤でした {svg_1}. 特にNSCLC細胞において、抗がん効果を発揮することが示されています {svg_2}.

ROS1再編成NSCLCの治療

クリゾチニブは、ALK、MET、およびROS1キナーゼを標的とする経口チロシンキナーゼ阻害剤であり、ROS1再編成NSCLCの有効な治療法として台頭しています {svg_3}. 良好な安全性プロファイルで持続的な臨床的利益をもたらします {svg_4}.

急性白血病の転用

クリゾチニブは、急性白血病のために転用されています。 急性骨髄性白血病細胞に対して強力な細胞毒性を示しました {svg_5}.

多発性骨髄腫の転用

クリゾチニブは、多発性骨髄腫のために転用されています。 多発性骨髄腫細胞に対して強力な細胞毒性を示しました {svg_6}.

5. DNAトポイソメラーゼIIおよびチューブリンの阻害 クリゾチニブはTKIですが、DNAトポイソメラーゼII阻害剤およびチューブリン阻害剤との相関関係が最も高いことが示されました {svg_7}.

細胞周期調節

細胞周期分析によると、24時間クリゾチニブで処理した細胞はG2M期に蓄積しました。 クリゾチニブは、p-H3(Ser10)陽性NCI-H929細胞の数も増加させ、クリゾチニブが有糸分裂からの脱出を阻害する能力を示しています {svg_8}.

作用機序

Target of Action

Crizotinib hydrochloride is a receptor tyrosine kinase inhibitor that primarily targets anaplastic lymphoma kinase (ALK) , hepatocyte growth factor receptor (HGFR, c-MET) , ROS1 (c-ros) , and Recepteur d’Origine Nantais (RON) . These targets play crucial roles in cell proliferation and survival. For instance, when activated, ALK inhibits apoptosis and promotes cell proliferation .

Mode of Action

Crizotinib hydrochloride interacts with its targets by inhibiting their kinase activity. It binds within the ATP-binding pocket of target kinases, thereby blocking their phosphorylation and subsequent downstream signaling . This interaction results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Crizotinib hydrochloride affects several biochemical pathways. It inhibits the phosphorylation of STAT and p38/MAPAPKII pathways, leading to a decrease in cell proliferation . It also suppresses TGFβ signaling by blocking Smad phosphorylation, which is independent of its ALK/MET/ RON/ROS1 targets .

Result of Action

The molecular and cellular effects of Crizotinib hydrochloride’s action include a reduction in cell viability and the induction of apoptosis . It also leads to a loss of cells bearing specific markers such as CD123 and TIM3 . At the molecular level, Crizotinib hydrochloride treatment results in significant reductions in total and phosphorylated NFKB in all samples tested .

Safety and Hazards

Crizotinib may cause allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

将来の方向性

特性

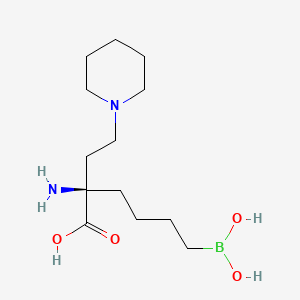

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDNHKQCPIBABF-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856162 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415560-69-8 | |

| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。